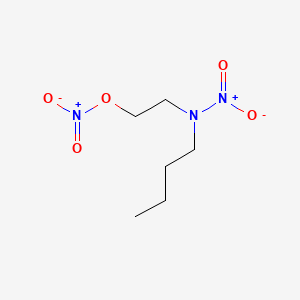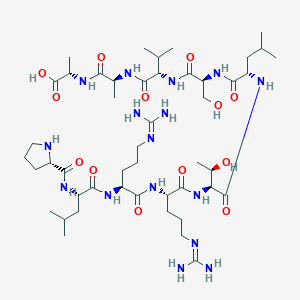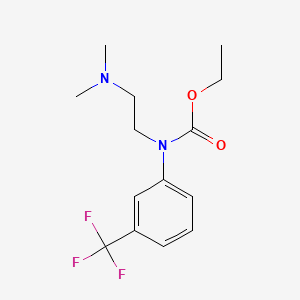
Flubanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flubanilate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a synthetic pyrethroid, which means it is designed to mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers. This compound is primarily used as an acaricide, specifically targeting mites that infest crops and honey bee colonies.
準備方法
Synthetic Routes and Reaction Conditions
Flubanilate can be synthesized through several methods. One common route involves the reaction of α-bromo-isovaleric acid with 2-chloro-4-trifluoromethylaniline in the presence of pyridine to form an intermediate. This intermediate is then reacted with α-cyano-3-phenoxybenzyl alcohol to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
Flubanilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Flubanilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic pyrethroids in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on insect physiology and behavior.
Medicine: Although primarily used in agriculture, this compound’s structure and properties are studied for potential medical applications, such as developing new insecticides with lower toxicity to humans.
Industry: this compound is widely used in the agricultural industry to control mite infestations in crops and honey bee colonies, helping to ensure healthy plant growth and pollination.
作用機序
Flubanilate exerts its effects by targeting the nervous system of mites and other pests. It works by binding to sodium channels in nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the pest. The compound’s molecular targets include specific proteins involved in nerve signal propagation, making it highly effective against mites .
類似化合物との比較
Similar Compounds
Tau-fluvalinate: Another synthetic pyrethroid with similar applications in pest control.
Acrinathrin: Used as an acaricide and insecticide with a similar mode of action.
Amitraz: An acaricide with a different chemical structure but used for similar purposes.
Uniqueness
Flubanilate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to target sodium channels with high specificity makes it a potent acaricide with relatively low toxicity to non-target organisms, including humans .
特性
CAS番号 |
847-20-1 |
|---|---|
分子式 |
C14H19F3N2O2 |
分子量 |
304.31 g/mol |
IUPAC名 |
ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3 |
InChIキー |
NBODAQXRWMHEBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
正規SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
| 847-20-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


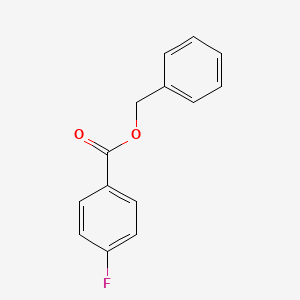

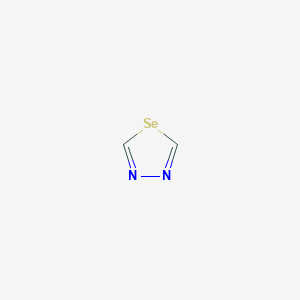

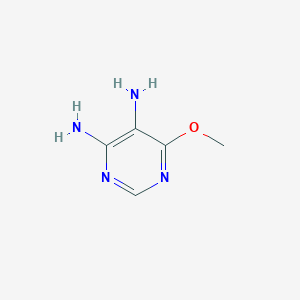
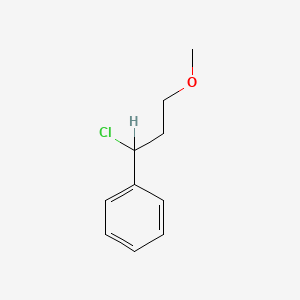
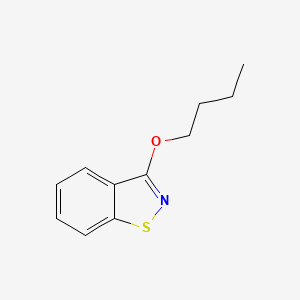
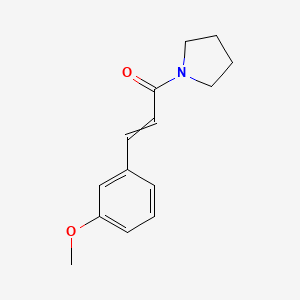
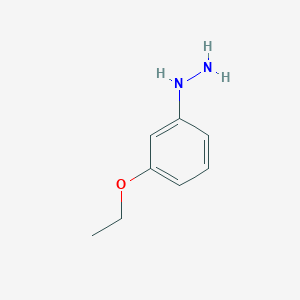
![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
